N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide
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Overview
Description
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylpiperazine moiety, which is known for its significant biological activities, and an ethoxybenzamide group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require the use of catalysts such as sodium cyanoborohydride in methanol to facilitate the reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide
- **N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dimethoxybenzamide
Uniqueness
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide stands out due to its unique combination of the benzylpiperazine and ethoxybenzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial activity and potential therapeutic applications .
Properties
Molecular Formula |
C27H30N4O2S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C27H30N4O2S/c1-2-33-25-10-6-9-22(19-25)26(32)29-27(34)28-23-11-13-24(14-12-23)31-17-15-30(16-18-31)20-21-7-4-3-5-8-21/h3-14,19H,2,15-18,20H2,1H3,(H2,28,29,32,34) |
InChI Key |
IJVJIWVNIPYFEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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